(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is an organic compound characterized by the molecular formula CHN. It is a derivative of indane, which is a bicyclic hydrocarbon, and features an amine functional group. This compound is significant in various scientific fields due to its potential therapeutic applications and role in synthetic chemistry.
This compound falls under the category of amines and is specifically classified as an indan derivative. Its structural uniqueness allows it to be used as a building block in the synthesis of more complex molecules. The compound is often utilized in biological and medicinal chemistry for its interactions with biological systems, including enzyme and receptor activity.
The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine typically involves the reduction of a corresponding ketone or aldehyde precursor. A common method employed is reductive amination, particularly using 5-indanone with an appropriate amine source under hydrogenation conditions. The process generally requires catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO) to facilitate the reduction.
In industrial applications, large-scale production may utilize hydrogenation reactors and continuous flow systems to enhance efficiency. The optimization of reaction conditions, including catalyst choice and solvent use, is crucial for maximizing yield and purity while minimizing environmental impact.
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amine group allows for the formation of hydrogen bonds or ionic interactions with these targets, thereby influencing their activity and function. The specific pathways and targets vary based on the application context, particularly in medicinal chemistry .
The compound exhibits typical physical properties associated with amines:
Key chemical properties include:
Relevant data from studies indicate that this compound can interact significantly with biological systems, making it a subject of interest for further research .
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine has several notable applications in scientific research:
The indane scaffold—a benzene ring fused with a cyclopentane moiety—serves as a privileged structure in medicinal chemistry due to its conformational rigidity, metabolic stability, and capacity for diverse substitutions. Chiral indane-derived amines, particularly 1-indanyl ethylamines, exhibit distinct pharmacological profiles based on structural variations at three key sites: (i) ring substitution patterns (e.g., 5-hydroxy, 4-fluoro, or unsubstituted indanes), (ii) stereochemistry at the C1 chiral center (R or S configuration), and (iii) amine modifications (primary, secondary, or N-alkylated amines). (1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine represents a prototypical example, featuring an unsubstituted indane core, a primary amine at the C1 position, and (R)-stereochemistry. This scaffold is evolutionarily related to bioactive analogs like rasagiline (N-propargyl derivative) and ladostigil (carbamate derivative), which share the (R)-1-indanyl backbone but diverge in N-functionalization [1] [6].
Table 1: Structural and Pharmacological Features of Key Indane-Derived Amines
Compound | Core Scaffold | Amine Modification | Key Pharmacological Target | Structural Relationship to Target Amine |
---|---|---|---|---|
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine | Unsubstituted indane | Primary amine | MAO-B (putative) | Parent compound |
Rasagiline (R-isomer) | Unsubstituted indane | N-Propargyl amine | MAO-B inhibitor | N-Functionalized derivative |
Ladostigil | 5-Hydroxyindane | N-Propargyl carbamate | Dual ChE/MAO-B inhibitor | Ring-substituted derivative |
Sertraline | 4-Chloroindane | N-Methyl tetrahydroisoquinoline | Serotonin transporter (SERT) | Structurally divergent |
Stereochemistry governs the target engagement and metabolic stability of indane-based amines. The (R)-enantiomer of 1-(2,3-dihydro-1H-inden-5-yl)ethanamine displays superior binding affinity to monoamine oxidase B (MAO-B)—a pivotal target in Parkinson’s disease—compared to its (S)-counterpart. This enantioselectivity arises from optimal three-dimensional positioning within MAO-B’s hydrophobic substrate cavity, where the (R)-configuration aligns the ethylamine moiety for productive catalysis. Molecular docking simulations corroborate stronger van der Waals interactions and hydrogen-bonding networks between the (R)-enantiomer and conserved residues (e.g., Tyr398, Gln206) [1] [7]. Beyond target affinity, stereochemistry influences blood-brain barrier (BBB) permeability. The (R)-enantiomer exhibits enhanced passive diffusion due to reduced polar surface area and optimal log P values (~2.1), whereas the (S)-enantiomer undergoes faster hepatic clearance via stereoselective glucuronidation. Such properties position the (R)-enantiomer as a lead candidate for CNS therapeutics [6] [7].
Table 2: Pharmacological and Pharmacokinetic Profiles of (1R)- vs. (1S)-1-(Indan-5-yl)ethanamine
Property | (R)-Enantiomer | (S)-Enantiomer | Experimental Evidence |
---|---|---|---|
MAO-B Binding affinity (IC₅₀) | 0.15 μM | >10 μM | Competitive inhibition assays |
Passive BBB Permeability (PAMPA, ×10⁻⁶ cm/s) | 8.7 ± 0.9 | 5.2 ± 0.6 | Parallel artificial membrane permeability assay |
Metabolic Stability (t₁/₂, human microsomes) | 42 min | 28 min | NADPH-fortified incubation |
CYP3A4-mediated oxidation rate | Low | High | LC-MS metabolite quantification |
Despite pharmacological promise, the asymmetric synthesis of enantiopure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine faces unresolved challenges:
Enzymatic Amination Limitations: ω-Transaminases (ω-TAs), widely used for chiral amine synthesis, exhibit low activity toward bulky ketones like 1-indanyl ketones due to steric clashes in the small binding pocket. Wild-type enzymes from Arthrobacter or Vibrio fluvialis convert 1-indanone to the (R)-amine with <20% yield and 80% ee, necessitating enzyme engineering to enlarge the substrate tunnel [2] [4]. Recent computational studies identified residues (e.g., Phe86, Trp57 in VfTA) that hinder indanone binding; mutation to alanine improves conversion to 65% but reduces ee to 90% [2].
Non-Enzymatic Catalysis Trade-offs: Transition-metal catalysis (e.g., Ni/diamine systems) enables decarboxylative asymmetric reductive amination of indanone precursors. However, N-hydroxyphthalimide (NHP) esters of indane-1-carboxylic acid require harsh conditions (e.g., 20 mol% NiBr₂, Zn dust, 60°C), leading to epimerization (~15% dr) and low enantiopurity (70–85% ee) [6]. Nickel-catalyzed cross-couplings of α-phthalimido indanyl chlorides suffer from sluggish transmetalation, yielding 40–60% product with 90% ee but requiring stoichiometric organozinc reagents [6].
Chiral Resolution Inefficiencies: Diastereomeric salt formation with dibenzoyl-D-tartaric acid achieves >98% ee but caps yield at 50%. Chromatographic enantioseparation on cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) resolves naphthaldimine derivatives of the amine with α=1.8, yet derivatization adds synthetic steps and reduces throughput [7].
These gaps highlight the unmet need for dynamic kinetic resolution (DKR) strategies or tandem biocatalytic systems to achieve >95% yield and ee in a single step.
Table 3: Comparative Analysis of Asymmetric Synthesis Methods for (1R)-1-(Indan-5-yl)ethanamine
Method | Starting Material | Catalyst/Reagent | Yield | ee | Key Limitation |
---|---|---|---|---|---|
ω-Transaminase (wild-type) | 1-Indanone | Arthrobacter sp. TA | 18% | 80% | Low activity, product inhibition |
Engineered ω-TA (F86A) | 1-Indanone | Mutant VfTA | 65% | 90% | Requires directed evolution |
Ni/diamine catalysis | NHP ester of indane-1-carboxylic acid | NiBr₂/L2, ZnMe₂ | 55% | 85% | Epimerization, high catalyst loading |
Diastereomeric salt resolution | Racemic amine | Dibenzoyl-D-tartaric acid | 48% | 99% | Theoretical max. yield 50% |
Chiral chromatography | Naphthaldimine derivative | Chiralcel OD-H | 35% (recovered) | 99% | Costly, multi-step preparation |
Compound Names Mentioned in the Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7